

Application Note: Photochemical Reactions Involving N-Iodophthalimide (NIP)

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Compound of Interest

Compound Name: *N-Iodophthalimide*

CAS No.: 20919-42-0

Cat. No.: B1197995

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Introduction: The N-Iodophthalimide Advantage

In the realm of radical photochemistry, **N-Iodophthalimide** (NIP) represents a potent yet underutilized alternative to the ubiquitous N-Iodosuccinimide (NIS). While NIS is the standard for electrophilic iodination, NIP offers distinct advantages in photochemical cascades due to the unique electronic and steric properties of the phthalimide core.

Upon irradiation, NIP undergoes homolytic cleavage of the N-I bond. This process generates two reactive species: the phthalimidyl radical (PhthN•) and the iodine radical (I•). Unlike succinimide radicals, the phthalimidyl radical is stabilized by the aromatic ring yet remains highly electrophilic, making it an exceptional hydrogen atom transfer (HAT) agent and a regioselective radical for alkene addition.

Key Applications

- Remote C-H Functionalization: Via the Hofmann-Löffler-Freytag (HLF) manifold.^[1]
- Alkene Difunctionalization: Radical iodoamination of styrenes and unactivated olefins.

- Aromatic Iodination: Photochemical electrophilic substitution under mild conditions.

Mechanistic Principles

The utility of NIP stems from the lability of the nitrogen-iodine bond. The bond dissociation energy (BDE) of the N-I bond in NIP is estimated at approximately 45–50 kcal/mol, significantly weaker than typical C-H or O-H bonds.

Photochemical Activation Pathway

NIP is a yellow solid, indicating absorption in the blue-to-violet visible spectrum.[1] Irradiation (typically 400–450 nm) excites the molecule, leading to homolysis.

- Excitation: $\text{NIP} + h\nu$

$[\text{NIP}]^*$ (Excited State)

- Homolysis: $[\text{NIP}]^*$

$\text{PhthN}\cdot + \text{I}\cdot$

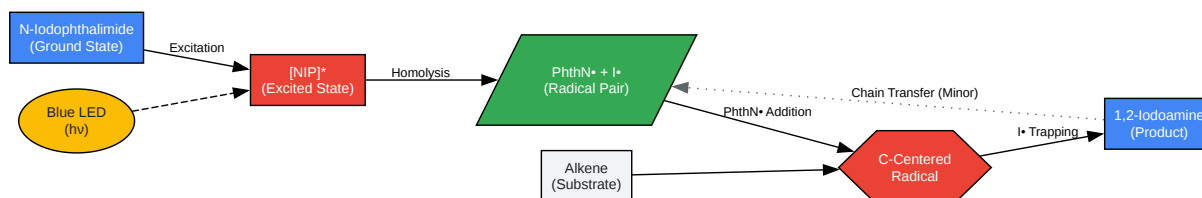
- Propagation (Alkene Addition): $\text{PhthN}\cdot$ adds to the alkene (anti-Markovnikov typically)

Carbon-centered radical.

- Termination/Trapping: Carbon radical + $\text{I}\cdot$ (or I_2/NIP)

Iodoamine product.

Mechanistic Pathway Diagram[2][3]



[Click to download full resolution via product page](#)Figure 1: Photochemical cascade of **N-Iodophthalimide** initiating radical addition to alkenes.[1]

Comparative Data: N-Haloimides

Understanding where NIP sits in the halogenating reagent hierarchy is crucial for experimental design.

Reagent	Halogen	Approx.[1] [2][3][4] N-X BDE (kcal/mol)	Primary Mechanism (Dark)	Primary Mechanism (Light)	Stability
N-Chlorosuccinimide (NCS)	Cl	~65	Electrophilic Chlorination	Radical Chlorination	High
N-Bromosuccinimide (NBS)	Br	~55	Electrophilic Bromination	Allylic Bromination (Wohl-Ziegler)	Moderate
N-Iodosuccinimide (NIS)	I	~48	Electrophilic Iodination	Radical Iodination	Low (Light sensitive)
N-Iodophthalimide (NIP)	I	~46	Electrophilic Iodination	Radical Iodoamination	Low (Thermal/Light)

Experimental Protocols

Protocol A: Preparation of N-Iodophthalimide (NIP)

Commercially available NIP is often degraded by light/moisture (turning purple/black due to free iodine).[1] For precise photochemistry, fresh preparation is recommended.

Reagents:

- Phthalimide (1.47 g, 10 mmol)
- Iodine (I₂) (2.54 g, 10 mmol)
- Sodium Methoxide (NaOMe) or NaOH (10 mmol)
- Methanol (dry)

Procedure:

- **Dissolution:** Dissolve phthalimide in dry methanol (20 mL) in a foil-wrapped round-bottom flask (exclude light).
- **Deprotonation:** Add NaOMe (0.54 g) slowly at 0°C. Stir for 15 minutes to generate the sodium phthalimide salt in situ.
- **Iodination:** Add finely powdered Iodine (I₂) in one portion. The solution will turn dark.
- **Reaction:** Stir at room temperature for 30–60 minutes. A yellow/orange precipitate should form.
- **Isolation:** Pour the mixture into ice-cold water (100 mL). Filter the yellow solid rapidly.
- **Purification:** Wash the solid with cold water and a small amount of cold diethyl ether to remove unreacted iodine.^[1]
- **Drying:** Dry under high vacuum in the dark.
 - Yield: Typically 75–85%.
 - Appearance: Lemon-yellow powder. If brown, it contains free I₂.

Protocol B: Photochemical Intermolecular Iodoamination of Alkenes

This protocol utilizes NIP to install both a nitrogen and an iodine atom across a double bond.

Reagents:

- Substrate: Styrene or aliphatic alkene (1.0 equiv)
- Reagent: Freshly prepared NIP (1.2 equiv)
- Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)[1]
- Light Source: 450 nm Blue LED (or CFL)

Step-by-Step Workflow:

- Setup: In a Pyrex tube or vial, dissolve the alkene (0.5 mmol) in DCM (2.0 mL).
- Addition: Add NIP (0.6 mmol, 164 mg). The NIP may not fully dissolve immediately; this is acceptable.
- Degassing: Sparge the solution with Argon for 5 minutes. Oxygen can quench the triplet excited states or radical chains.[2]
- Irradiation: Place the vial 2–5 cm from the 450 nm light source. Stir vigorously.
 - Observation: The yellow suspension will gradually fade or turn slightly pink (liberation of trace I₂) as NIP is consumed.
- Monitoring: Monitor by TLC. Disappearance of the alkene usually occurs within 2–6 hours.
- Quench: Once complete, dilute with DCM and wash with 10% aqueous Sodium Thiosulfate () to remove any generated iodine (the organic layer will turn from pink/brown to clear).[1]
- Workup: Wash with brine, dry over , and concentrate.
- Purification: Flash column chromatography. Note that -iodoamines can be sensitive to silica; use neutralized silica (1%) if degradation is observed.

Troubleshooting & Safety

Common Failure Modes

- Reaction Stalls: Often due to "inner filter effects" where free Iodine () accumulates and absorbs the incident light.
 - Fix: Add a solid base scavenger (e.g.,) or use a flow reactor to prevent high local concentrations of .
- Product Decomposition:
 - iodoamines are prone to aziridine formation or elimination.
 - Fix: Store products at -20°C and avoid acidic workup conditions.

Safety Critical

- NIP Instability: NIP can decompose violently if heated rapidly.^[1] Never dry NIP in an oven; use a vacuum desiccator at room temperature.
- Iodine Toxicity: Both the reagent and byproducts release Iodine.^[1] Work in a fume hood.

References

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 - Source: PubChem Compound Summary for CID 192981.
 - URL:[\[Link\]](#)
 - Relevance: Fundamental physical properties and safety d
- Visible Light Strategy for N-Aryl
 - Source: Nemoto, et al. via RSC Advances (2024 Context).

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- Relevance: Describes the photolysis of **N-iodophthalimide** intermediates and DFT calculations of the N-I bond length in excited st
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 - Relevance: Provides modern context on catalytic and photochemical methods for assembling and modifying the phthalimide core.

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